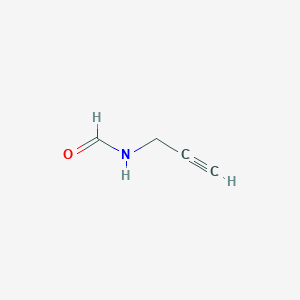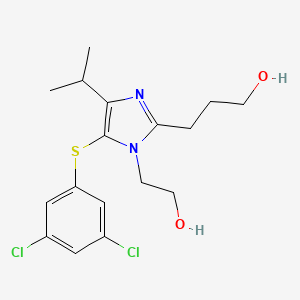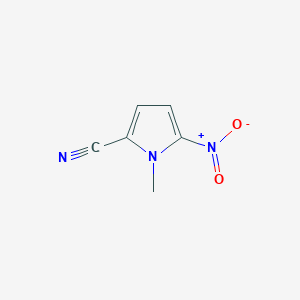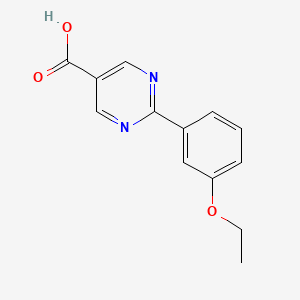
N-(prop-2-yn-1-yl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Formylpropargylamine is an organic compound that belongs to the class of propargylamines Propargylamines are known for their versatile applications in pharmaceuticals and organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Formylpropargylamine can be synthesized through several methods. One common approach involves the N-formylation of propargylamine using formylating agents such as formic acid or formic anhydride. The reaction typically occurs under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods: In industrial settings, the synthesis of N-(prop-2-yn-1-yl)formamide may involve continuous flow processes to ensure consistent quality and high yield. Catalysts such as metal oxides or nanocatalysts are often employed to facilitate the reaction under eco-friendly conditions .
Analyse Des Réactions Chimiques
Types of Reactions: N-Formylpropargylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: N-Formylpropargylamine can participate in nucleophilic substitution reactions, forming various substituted amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides are commonly employed.
Major Products: The major products formed from these reactions include oxo derivatives, reduced amines, and substituted amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-Formylpropargylamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(prop-2-yn-1-yl)formamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit monoamine oxidase enzymes, thereby increasing the levels of neurotransmitters in the brain. This action is beneficial in the treatment of neurodegenerative disorders . The compound’s formyl group plays a crucial role in its binding affinity and specificity towards its targets .
Comparaison Avec Des Composés Similaires
Propargylamine: A simpler analog without the formyl group.
N-Methylpropargylamine: Contains a methyl group instead of a formyl group.
N-Phenylpropargylamine: Features a phenyl group attached to the nitrogen atom.
Uniqueness: N-Formylpropargylamine stands out due to its formyl group, which imparts unique reactivity and binding properties. This makes it particularly valuable in medicinal chemistry for the design of enzyme inhibitors and other bioactive molecules .
Propriétés
Formule moléculaire |
C4H5NO |
|---|---|
Poids moléculaire |
83.09 g/mol |
Nom IUPAC |
N-prop-2-ynylformamide |
InChI |
InChI=1S/C4H5NO/c1-2-3-5-4-6/h1,4H,3H2,(H,5,6) |
Clé InChI |
MTEWKKSTWKALQI-UHFFFAOYSA-N |
SMILES canonique |
C#CCNC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(4-Methoxyphenyl)methoxy]butan-2-one](/img/structure/B8743377.png)



![1H-Pyrazolo[3,4-d]pyriMidin-4-aMine, 1-[1-(ethenylsulfonyl)-3-piperidinyl]-3-(4-phenoxyphenyl)-](/img/structure/B8743440.png)




![4-[4-(Methylsulfonyl)phenyl]-2-phenyl-1,3-oxazole](/img/structure/B8743469.png)
